REACTION_CXSMILES
|
[CH:1]([C:3]([CH2:5][CH3:6])=[O:4])=[CH2:2].[N+:7]([CH3:10])([O-:9])=[O:8].CN(C)C(N(C)C)=N.O>C(#N)C.C(O)(=O)C>[N+:7]([CH2:10][CH2:2][CH2:1][C:3](=[O:4])[CH2:5][CH3:6])([O-:9])=[O:8]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling with ice
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with chilled water (100 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCCC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |